Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a 3-oxopropanoyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes allylation reactions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the piperidine ring.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperidine derivatives .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used in the synthesis of drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
- Tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Comparison: Tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(3-oxopropanoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-4-10(5-8-14)11(16)6-9-15/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPRNNLCGPUXSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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